molecular formula C46H56N4O8 B1248250 Anhydrovinblastine CAS No. 38390-45-3

Anhydrovinblastine

Cat. No.: B1248250
CAS No.: 38390-45-3
M. Wt: 793.0 g/mol
InChI Key: FFRFGVHNKJYNOV-YMNHSNPGSA-N
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Description

Anhydrovinblastine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a semisynthetic derivative of the vinca alkaloid vinblastine, with potential antineoplastic activity. Like vinblastine, this compound targets and binds to tubulin and inhibits microtubule formation, resulting in disruption of mitotic spindle assembly and causing tumor cell cycle arrest in the M phase.

Mechanism of Action

Target of Action

Anhydrovinblastine, also known as Anhydrovincaleukoblastine, is a type of chemotherapy that primarily targets cancer cells . It works by stopping the cancer cells from separating into two new cells, thereby blocking the growth of the cancer .

Mode of Action

It is known that this compound and other vinca alkaloids exert their cytotoxic effects by binding to tubulin, the protein subunit of the microtubules that form the mitotic spindle . This binding inhibits tubulin polymerization into microtubules, which are essential for cell division .

Biochemical Pathways

This compound affects the biochemical pathways involved in cell division. By binding to tubulin, it disrupts the formation of microtubules, structures that are crucial for the separation of chromosomes during cell division . This disruption prevents the cancer cells from dividing and growing . The biosynthesis of this compound involves various enzymes and metabolic pathways in the plant Catharanthus roseus .

Pharmacokinetics

The pharmacokinetics of this compound were characterized by a two-compartment model, with a mean clearance of 26.4 l/h per m² and a median terminal half-life of 18 hours . These properties impact the bioavailability of the drug, determining how quickly it is cleared from the body and how long it remains effective .

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth. By preventing the formation of microtubules, it stops the cancer cells from dividing and proliferating . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Additionally, the physiological environment within the body, such as the pH and the presence of certain enzymes, can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

Anhydrovinblastine plays a crucial role in biochemical reactions, particularly in the biosynthesis of vinblastine. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is α-3′,4′-anhydrovinblastine synthase (AVLBS), which catalyzes the coupling of vindoline and catharanthine to produce this compound . This enzyme belongs to the class III basic peroxidases and is essential for the formation of the dimeric structure of this compound . Additionally, this compound interacts with other intermediate compounds in the biosynthetic pathway, highlighting its importance in the production of therapeutic alkaloids .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by interfering with microtubule dynamics, leading to mitotic arrest and cell death . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the formation of the mitotic spindle, thereby blocking cell division . It also impacts the DNA repair and RNA synthesis mechanisms, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tubulin, a key protein in the formation of microtubules . This compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and subsequent mitotic arrest or cell death . This interaction inhibits the polymerization of tubulin, preventing the formation of functional microtubules and disrupting the cell cycle . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor activity without causing severe toxicity . At higher doses, the compound can induce toxic or adverse effects, including neurotoxicity and myelosuppression . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage levels, while minimizing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of vinca alkaloids. It is synthesized through the coupling of vindoline and catharanthine, catalyzed by α-3′,4′-anhydrovinblastine synthase . This enzyme-mediated reaction is a key step in the biosynthesis of vinblastine and other related alkaloids . The metabolic pathways of this compound also involve various intermediate compounds and cofactors, contributing to the overall production of therapeutic alkaloids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In Catharanthus roseus, the compound is localized in the vacuoles of leaf cells, where it undergoes further biosynthetic transformations . The transport of this compound involves its movement from the epidermis to laticifers/idioblasts, where it is condensed with vindoline to form the dimeric structure . This transport mechanism ensures the efficient distribution and accumulation of this compound within the plant tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the vacuoles of Catharanthus roseus cells . The enzyme α-3′,4′-anhydrovinblastine synthase, responsible for its synthesis, is also localized in the vacuoles . This compartmentalization is crucial for the biosynthesis and accumulation of this compound, as it allows for the efficient conversion of precursor molecules into the final dimeric structure . The vacuolar localization also protects the compound from potential degradation and ensures its availability for further biosynthetic processes .

Properties

CAS No.

38390-45-3

Molecular Formula

C46H56N4O8

Molecular Weight

793.0 g/mol

IUPAC Name

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29?,38?,39?,40?,43-,44-,45+,46+/m1/s1

InChI Key

FFRFGVHNKJYNOV-YMNHSNPGSA-N

SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Isomeric SMILES

CCC1=CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Key on ui other cas no.

38390-45-3

Synonyms

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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